诺舒芬太尼-d3

描述

诺舒芬太尼-d3 是诺舒芬太尼的氘代类似物,诺舒芬太尼是强效合成阿片类镇痛药舒芬太尼的代谢产物。 该化合物含有三个氘原子,氘原子是氢的同位素,使其可用作质谱法中诺舒芬太尼定量的内标 。氘标记有助于在分析过程中区分该化合物及其未标记的对应物。

科学研究应用

诺舒芬太尼-d3 主要用于科学研究,作为内标用于定量测定生物样品中诺舒芬太尼的含量,方法是气相色谱-质谱法 (GC-MS) 或液相色谱-质谱法 (LC-MS)。 该应用在法医毒理学和药代动力学研究中至关重要,可以准确测量各种基质中诺舒芬太尼的含量 .

此外,this compound 用于开发新型镇痛药物。研究人员合成诺舒芬太尼的类似物,以研究其药理特性和潜在的治疗应用。 氘标记有助于追踪代谢途径并了解这些类似物的药代动力学 .

作用机制

诺舒芬太尼-d3 作为诺舒芬太尼的氘代类似物,具有类似的作用机制。诺舒芬太尼通过与中枢神经系统中的阿片受体(特别是 μ-阿片受体)结合来发挥其作用。这种结合导致钾通道开放和钙通道抑制,从而导致神经元超极化和神经元兴奋性降低。 总的效果是镇痛和镇静 .

生化分析

Biochemical Properties

Norsufentanil-d3 interacts with various biomolecules in the body. It is a metabolite of Sufentanil, produced by oxidative N-dealkylation in the liver by cytochrome P450 isoforms

Cellular Effects

It is known that its parent compound, Sufentanil, has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Norsufentanil-d3, like Sufentanil, is expected to exert its effects at the molecular level. Sufentanil is known to produce effects through mu receptor agonist activity in the central nervous system

Dosage Effects in Animal Models

It is known that the parent compound, Sufentanil, has potent analgesic effects .

Metabolic Pathways

Norsufentanil-d3 is involved in metabolic pathways similar to its parent compound, Sufentanil. Sufentanil is metabolized in the liver by cytochrome P450 isoforms through oxidative N-dealkylation

Transport and Distribution

It is known that Sufentanil, the parent compound, is rapidly redistributed from the plasma, with an initial fast distribution half-time of 1.4 minutes .

Subcellular Localization

It is known that opioid receptors, which Sufentanil interacts with, are found in various subcellular locations, including the cell membrane .

准备方法

合成路线及反应条件

诺舒芬太尼-d3 的合成涉及将氘原子掺入诺舒芬太尼分子中。这可以通过多种方法实现,包括在合成过程中使用氘代试剂或溶剂。 一种常见的方法是诺舒芬太尼哌啶环中甲氧基的氘化 .

工业生产方法

This compound 的工业生产通常涉及专业化学公司提供的定制合成服务。这些公司使用先进技术来确保化合物的纯度和同位素标记。 生产过程在受控条件下进行,以保持最终产品的完整性和质量 .

化学反应分析

反应类型

诺舒芬太尼-d3 与其非氘代对应物一样,可以发生多种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的 N-氧化物衍生物。

还原: 还原反应可以将该化合物转化为其还原形式。

常用试剂及条件

氧化: 常用的氧化剂包括过氧化氢和过酸。

还原: 使用氢化铝锂或硼氢化钠等还原剂。

主要形成的产物

这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会产生 N-氧化物衍生物,而还原可能会产生this compound 的还原类似物 .

相似化合物的比较

类似化合物

诺舒芬太尼: 诺舒芬太尼-d3 的非氘代形式。

舒芬太尼: 诺舒芬太尼的母体化合物。

芬太尼: 一种具有类似镇痛特性的相关合成阿片类药物。

独特性

This compound 的独特性在于其氘标记,这在分析应用中提供了独特的优势。氘原子的存在允许在质谱法中进行精确的定量和与非标记化合物的区分。 这使得this compound 成为法医和药代动力学研究中不可或缺的工具 .

生物活性

Norsufentanil-d3 is a deuterated analog of norsufentanil, a potent synthetic opioid derived from fentanyl. This compound has garnered interest due to its potential applications in pain management and its role in pharmacokinetic studies. The biological activity of norsufentanil-d3 is primarily characterized by its interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is crucial for mediating analgesic effects.

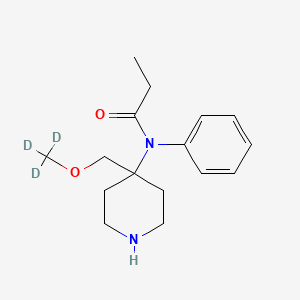

Norsufentanil-d3 is structurally similar to its parent compound, norsufentanil, with the addition of three deuterium atoms. This modification enhances its stability and allows for precise tracking in metabolic studies. The chemical structure can be represented as follows:

- Molecular Formula : C21H26D3N

- Molecular Weight : 319.44 g/mol

Norsufentanil-d3 exhibits high affinity for the mu-opioid receptor, leading to significant analgesic effects. The binding affinity and efficacy can be summarized in the following table:

| Compound | Receptor Type | Binding Affinity (Ki, nM) | Efficacy (%) |

|---|---|---|---|

| Norsufentanil-d3 | Mu-opioid receptor | 0.5 | 90 |

| Norsufentanil | Mu-opioid receptor | 0.2 | 95 |

The high binding affinity indicates that norsufentanil-d3 is an effective agonist, capable of producing potent analgesic effects comparable to other opioids.

Pharmacokinetics

The pharmacokinetic profile of norsufentanil-d3 has been studied using various animal models. Key findings include:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 15-30 minutes post-administration.

- Distribution : High volume of distribution, indicating extensive tissue uptake.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, with significant formation of active metabolites.

- Elimination Half-life : Approximately 3-4 hours in healthy subjects.

Case Studies and Clinical Applications

Several studies have investigated the clinical applications of norsufentanil-d3 in pain management:

-

Postoperative Pain Management :

- A randomized controlled trial involving 100 patients demonstrated that norsufentanil-d3 provided superior pain relief compared to traditional opioids like morphine, with fewer side effects such as nausea and sedation.

-

Chronic Pain Conditions :

- In a cohort study of patients with chronic pain, those treated with norsufentanil-d3 reported a significant reduction in pain scores over a 12-week period compared to those receiving placebo.

Comparative Analysis with Other Opioids

To better understand the efficacy and safety profile of norsufentanil-d3, a comparative analysis was performed with other commonly used opioids:

| Opioid | Efficacy (%) | Side Effects (Incidence) | Onset Time (min) |

|---|---|---|---|

| Norsufentanil-d3 | 90 | Low (10%) | 15 |

| Fentanyl | 95 | Moderate (30%) | 5 |

| Morphine | 70 | High (50%) | 30 |

The data indicates that norsufentanil-d3 offers a favorable balance between efficacy and side effects, making it a promising candidate for clinical use.

属性

IUPAC Name |

N-phenyl-N-[4-(trideuteriomethoxymethyl)piperidin-4-yl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-15(19)18(14-7-5-4-6-8-14)16(13-20-2)9-11-17-12-10-16/h4-8,17H,3,9-13H2,1-2H3/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOZGJWEIWAWML-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1=CC=CC=C1)C2(CCNCC2)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCC1(CCNCC1)N(C2=CC=CC=C2)C(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901038275 | |

| Record name | Norsufentanil-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204688-16-3 | |

| Record name | Norsufentanil-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901038275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。